molecular formula C12H15F2N B13196585 2-Cyclohexyl-4,5-difluoroaniline

2-Cyclohexyl-4,5-difluoroaniline

Cat. No.: B13196585
M. Wt: 211.25 g/mol
InChI Key: KEAUPWXHBLCAOY-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4,5-difluoroaniline is an organic compound with the molecular formula C₁₂H₁₅F₂N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by cyclohexyl and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-4,5-difluoroaniline typically involves the reaction of 2,4,5-trichloronitrobenzene with a fluorinating agent to form 2,4-difluoro-5-chloronitrobenzene. This intermediate is then hydrogenated to yield the desired aniline derivative . The reaction conditions often require a catalyst, such as palladium on carbon, and hydrogen gas under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-4,5-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the aniline group or reduce any nitro groups present in intermediates.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives.

Scientific Research Applications

2-Cyclohexyl-4,5-difluoroaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4,5-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The cyclohexyl group may also influence the compound’s hydrophobicity and overall molecular conformation, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-4,5-difluoroaniline is unique due to the presence of both cyclohexyl and fluorine groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

2-cyclohexyl-4,5-difluoroaniline

InChI

InChI=1S/C12H15F2N/c13-10-6-9(12(15)7-11(10)14)8-4-2-1-3-5-8/h6-8H,1-5,15H2

InChI Key

KEAUPWXHBLCAOY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C=C2N)F)F

Origin of Product

United States

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